S-Acetyl-PEG3-azide
Overview
Description
S-Acetyl-PEG3-Azide is a PEG derivative containing an azide group and a sulfur acetyl group . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in the synthesis of PROTACs .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of this compound is C10H19N3O4S . The molecular weight is 277.3 g/mol .Chemical Reactions Analysis
This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The molecular weight of this compound is 277.34 g/mol . The exact mass is 277.10962727 g/mol . The topological polar surface area is 84.4 Ų . The heavy atom count is 18 . The complexity is 260 .Scientific Research Applications
Antifouling Coatings
S-Acetyl-PEG3-azide, through its association with poly(ethylene glycol) (PEG), is crucial in the development of antifouling coatings. These coatings are essential for reducing protein adsorption and enhancing biocompatibility. For instance, Flavel et al. (2013) demonstrated the stepwise construction of PEG layers on silicon surfaces for antifouling purposes, utilizing a copper-catalyzed azide-alkyne cycloaddition reaction (Flavel et al., 2013).
Bioconjugation and Imaging
In bioconjugation and imaging applications, this compound plays a significant role. Guillou et al. (2022) synthesized photoactivatable fluorophores using a photochemically active aryl azide group for applications in optical imaging and positron emission tomography (Guillou et al., 2022).
Mechanism of Action
Target of Action
S-Acetyl-PEG3-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
This compound operates through a process known as Click Chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a significant role in the intracellular ubiquitin-proteasome system . This system is responsible for the selective degradation of target proteins . The compound, being a PROTAC linker, contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This degradation is achieved by exploiting the intracellular ubiquitin-proteasome system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the aqueous media in which it is present . .
Biochemical Analysis
Biochemical Properties
S-Acetyl-PEG3-azide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
As a component of PROTACs, it plays a crucial role in selective protein degradation . This process can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound, as part of PROTACs, contributes to the mechanism of action of these molecules . The azide group in this compound enables Click Chemistry, forming stable triazole linkages . This allows the PROTAC to bind to its target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Metabolic Pathways
As a component of PROTACs, it would be expected to interact with enzymes involved in protein degradation, such as E3 ubiquitin ligases .
Transport and Distribution
As a component of PROTACs, it would be expected to be transported to the site of the target protein within the cell .
Subcellular Localization
As a component of PROTACs, it would be expected to localize to the site of the target protein within the cell .
properties
IUPAC Name |
S-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-10(14)18-9-8-17-7-6-16-5-4-15-3-2-12-13-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXCCFAIMVRUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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